molecular formula C15H14ClN5O B2624333 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide CAS No. 2034557-59-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide

Cat. No.: B2624333
CAS No.: 2034557-59-8
M. Wt: 315.76
InChI Key: ALFXUQQHQZOQRY-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide is a synthetic compound that belongs to the class of triazolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopropylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired triazolopyrimidine core.

    Functionalization: The triazolopyrimidine core is then functionalized by introducing the propyl and chlorobenzamide groups. This step may involve the use of reagents like propyl bromide and 2-chlorobenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile at room temperature or under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in inhibiting the growth of cancer cells and pathogens.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.

    Triazolopyrimidine Derivatives: Other derivatives of triazolopyrimidine have been explored for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities

Properties

IUPAC Name

2-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFXUQQHQZOQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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